1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene is an organic compound with the molecular formula C24H32O. It contains 58 bonds, including 26 non-hydrogen bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) bond . This compound is characterized by its complex structure, which includes an ethoxy group and a long octyl chain attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-octylphenyl and ethoxybenzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction. Common conditions include the use of palladium catalysts in a Suzuki coupling reaction.
Industrial Production: On an industrial scale, the production methods are optimized for yield and efficiency.
Analyse Chemischer Reaktionen
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene undergoes various types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions: The reactions often require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it may be used to study the interactions of aromatic compounds with biological systems.
Medicine: In medicinal chemistry, it can be used to develop new pharmaceuticals with specific properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate.
Molecular Targets: The specific molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethoxy-4-[2-(4-hexylphenyl)ethenyl]benzene and 1-ethoxy-4-[2-(4-decylphenyl)ethenyl]benzene share similar structural features but differ in the length of the alkyl chain.
Eigenschaften
CAS-Nummer |
439591-06-7 |
---|---|
Molekularformel |
C24H32O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-21-11-13-22(14-12-21)15-16-23-17-19-24(20-18-23)25-4-2/h11-20H,3-10H2,1-2H3 |
InChI-Schlüssel |
IMPNCRWBBQEHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.